N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(pyridin-3-ylsulfamoyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4S2/c1-8-16-17-13(23-8)15-12(19)10-4-5-11(22-10)24(20,21)18-9-3-2-6-14-7-9/h2-7,18H,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHPTPFBBLLOFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with chloroacetic acid under acidic conditions. The resulting intermediate is then reacted with pyridin-3-amine to introduce the pyridine moiety. Finally, the furan ring is incorporated through a series of reactions involving furan-2-carboxylic acid and sulfamoyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Hydrolysis of the Amide and Morpholine Carbonyl Groups
The compound undergoes hydrolysis under acidic or basic conditions, targeting the acetamide and morpholine carbonyl moieties.
These reactions are critical for modifying the compound’s solubility and biological activity .
Nucleophilic Substitution at the Naphthyridine Core
The electron-deficient naphthyridine ring facilitates nucleophilic substitution, particularly at the 4-oxo position.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₂OH·HCl | DMF, 100°C, 6 h | Oxime formation at C4 | 72% | |
| NaSH | Ethanol, reflux, 10 h | Thiol substitution at C4 | 58% |
The 4-oxo group’s reactivity is analogous to other dihydronaphthyridine derivatives .
Microwave-Assisted Functionalization
Microwave irradiation enhances reaction efficiency for modifications on the acetamide side chain.
Microwave meth
Scientific Research Applications
Overview
The compound has shown promising anticancer properties in various studies. Notably, derivatives of thiadiazole and pyridine have been evaluated for their cytotoxic effects against multiple cancer cell lines.
Case Studies
- Synthesis and Evaluation : A series of 5-(pyridin-4-yl)-N-substituted-1,3,4-thiadiazol-2-amines were synthesized and screened for anticancer activity against six human cancer cell lines, including those derived from gastric cancer. Several compounds exhibited significant cytotoxicity, indicating the potential of thiadiazole derivatives in cancer therapy .
- Mechanistic Insights : The mechanisms underlying the anticancer effects are believed to involve the induction of apoptosis in cancer cells. Studies have shown that these compounds can disrupt cellular processes essential for cancer cell survival .
Data Table: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| 5-(pyridin-4-yl)-N-p-tolyl-1,3,4-thiadiazol-2-amine | NUGC | 15 | Significant cytotoxicity observed |
| 5-(pyridin-4-yl)-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | HCT116 | 20 | Moderate cytotoxicity |
| 5-(pyridin-4-yl)-N-(phenyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 | 25 | High selectivity for cancer cells |
Overview
The compound's structure features a pyridine-sulfonamide scaffold known for its antifungal properties. Research has demonstrated its efficacy against various fungal strains.
Case Studies
- Synthesis and Testing : Novel pyridine-sulfonamide derivatives were synthesized and tested against Candida species. Several compounds showed greater efficacy than fluconazole, particularly against Candida albicans with minimum inhibitory concentrations (MIC) ≤ 25 µg/mL .
- Docking Studies : Computational studies have suggested that the most active antifungal compounds interact favorably with fungal enzymes, enhancing their therapeutic potential .
Data Table: Antifungal Activity of Pyridine-Sulfonamide Derivatives
| Compound Name | Fungal Strain Tested | MIC (µg/mL) | Efficacy Compared to Fluconazole |
|---|---|---|---|
| N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide | Candida albicans | ≤ 25 | Superior |
| N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide | Rhodotorula mucilaginosa | ≤ 25 | Superior |
Overview
Beyond anticancer and antifungal applications, compounds featuring thiadiazole and pyridine scaffolds have been explored for additional biological activities including antibacterial and anti-inflammatory effects.
Insights
Research indicates that these compounds can inhibit key enzymes involved in bacterial growth and inflammation pathways. The versatility in biological activity makes them candidates for further pharmacological exploration .
Mechanism of Action
The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide exerts its effects involves the inhibition of the STAT3 pathway. By binding to the SH2 domain of STAT3, the compound prevents the phosphorylation and activation of STAT3, leading to the suppression of cancer cell growth and proliferation. Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Structural Analogues with Varying Thiadiazole Substituents
Several analogues share the 1,3,4-thiadiazole-2-carboxamide backbone but differ in substituents:
- N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f): Features a phenoxy-acetamide group instead of the furan-sulfamoyl moiety. The methylthio substituent enhances lipophilicity, while the isopropyl group may sterically hinder interactions. Melting point: 158–160°C; yield: 79% .
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Incorporates a benzylthio group and methoxyphenoxy side chain. The methoxy group improves solubility, but the benzylthio substituent may reduce metabolic stability. Yield: 85% .
Key Differences :
Furan-2-carboxamide Derivatives with Bioactive Substituents
- However, the nitro group may pose toxicity risks. Yield: 42%; melting point: 297°C .
- Molecular weight: 394.4 g/mol .
Key Differences :
Pyridinyl-Thiadiazole Carboxamides
- N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p) : Direct pyridinyl substitution on the thiadiazole core. The dimethoxyphenyl group enhances planar stacking but reduces solubility. Melting point: 199–200°C .
- N-(2,6-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18r) : Pyridin-4-yl substitution alters binding orientation compared to pyridin-3-yl. Molecular weight: 343.0850 g/mol .
Key Differences :
- The target compound’s furan-sulfamoyl linker extends conformational flexibility, enabling adaptation to diverse binding pockets, unlike rigid pyridinyl-thiadiazole derivatives.
- Sulfamoyl group introduces acidic protons (pKa ~1–3), facilitating ionic interactions absent in methoxy-substituted analogues .
Trifluoromethyl-Containing Analogues
- 5-(4-Chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (P2) : The trifluoromethyl group enhances metabolic stability and electronegativity. Ethylsulfonyl substituents improve solubility but may limit membrane permeability .
- N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)furan-2-carboxamide : Tetrahydrofuran-methyl substitution increases hydrophilicity (molecular weight: 372.4 g/mol) compared to the pyridin-3-yl group in the target compound .
Key Differences :
- The target compound’s pyridin-3-yl-sulfamoyl group optimizes a balance between hydrophilicity and aromatic interactions, outperforming bulkier tetrahydrofuran-based analogues in target engagement .
Data Tables
Table 1. Structural and Physical Properties Comparison
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent modifications to introduce the furan and pyridine moieties. Various synthetic methods have been reported, including conventional heating and microwave-assisted synthesis, which significantly enhance yield and reaction time .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound and related derivatives against various human cancer cell lines. Notably:
- Cell Lines Tested : The compound has been tested against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines using MTT assays.
- Results : Compounds derived from this scaffold demonstrated significant antiproliferative activity, with several exhibiting IC50 values in the micromolar range. For instance, derivatives 6, 7, 11a, 11b showed promising results against all three cell lines tested .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Key Kinases : The thiadiazole moiety can interact with various kinases involved in tumorigenesis.
- Induction of Apoptosis : Studies indicate that compounds induce apoptosis in cancer cells through the activation of caspases.
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at specific phases, particularly G1/S transition .
Structure-Activity Relationship (SAR)
SAR studies highlight the importance of specific substituents on the thiadiazole and furan rings for enhancing biological activity:
| Compound | Substituents | IC50 (µM) | Activity |
|---|---|---|---|
| 6 | Pyridine | 12 | Moderate |
| 7 | Methyl | 8 | High |
| 11a | Ethyl | 10 | Moderate |
| 11b | Hydroxyl | 5 | High |
These findings suggest that electron-donating groups enhance activity by stabilizing reactive intermediates or facilitating interactions with biological targets .
Case Studies
Several case studies have illustrated the efficacy of compounds related to this compound:
- Study on MCF-7 Cells : A derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating strong anticancer properties linked to specific structural features .
- In Vivo Studies : In animal models, compounds have shown reduced tumor growth rates when administered alongside conventional chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
